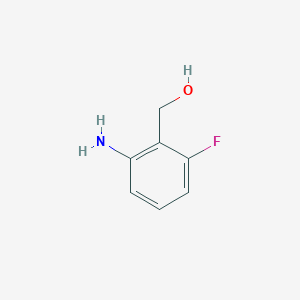

(2-Amino-6-fluorophenyl)methanol

Description

Significance of Fluorine Substitution in Aromatic Systems within Organic Synthesis

The introduction of fluorine into aromatic rings has a profound impact on the molecule's characteristics. numberanalytics.comresearchgate.net Fluorine is the most electronegative element, and its presence on an aromatic ring alters the electron distribution, which in turn affects the molecule's reactivity, stability, and biological activity. numberanalytics.commdpi.com

Key effects of fluorine substitution include:

Altered Reactivity: The strong electron-withdrawing nature of fluorine can influence the reactivity of other functional groups on the aromatic ring. researchgate.net This can be strategically utilized in multi-step syntheses to direct reactions to specific sites on the molecule.

Modified Biological Properties: In medicinal chemistry, the substitution of hydrogen with fluorine can lead to improved metabolic stability, increased lipophilicity (the ability to dissolve in fats), and enhanced binding affinity to biological targets. numberanalytics.commdpi.comacs.org This is because the small size of the fluorine atom allows it to often mimic hydrogen while its electronic effects can block metabolic pathways. mdpi.com These modifications can ultimately lead to drugs with improved efficacy and pharmacokinetic profiles. numberanalytics.comnih.gov

Overview of (2-Amino-6-fluorophenyl)methanol as a Key Synthon in Contemporary Chemical Research

This compound serves as a crucial intermediate in the synthesis of a wide array of more complex molecules. Its bifunctional nature, possessing both a nucleophilic amino group and a hydroxyl group, allows for a variety of chemical transformations. This versatility makes it a valuable synthon for constructing heterocyclic compounds and other elaborate molecular architectures that are of interest in pharmaceutical and materials science research. bldpharm.comsigmaaldrich.com

Below is a table summarizing some of the key properties of this compound:

| Property | Value |

| CAS Number | 221285-25-2 |

| IUPAC Name | This compound sigmaaldrich.com |

| Molecular Formula | C₇H₈FNO |

| InChI Key | PHBLZACTWWFAER-UHFFFAOYSA-N sigmaaldrich.com |

| Physical Form | Pale-yellow to Yellow-brown Solid sigmaaldrich.com |

| Purity | 95% sigmaaldrich.com |

| Storage Temperature | Room Temperature sigmaaldrich.com |

The strategic placement of the fluorine and amino groups on the phenyl ring of this compound provides chemists with a powerful tool for designing and synthesizing novel compounds with tailored properties. Its utility as a synthon is evident in its application in the creation of libraries of compounds for drug discovery and in the development of new materials.

Structure

3D Structure

Properties

IUPAC Name |

(2-amino-6-fluorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO/c8-6-2-1-3-7(9)5(6)4-10/h1-3,10H,4,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHBLZACTWWFAER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90467941 | |

| Record name | (2-Amino-6-fluorophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90467941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221285-25-2 | |

| Record name | (2-Amino-6-fluorophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90467941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Amino 6 Fluorophenyl Methanol and Its Chemically Relevant Analogues

Established Synthetic Pathways to Substituted 2-Aminobenzyl Alcohol Scaffolds

Traditional synthetic approaches to substituted 2-aminobenzyl alcohols, including the title compound, often rely on a building-block strategy. This involves the sequential introduction of the amino, fluoro, and hydroxymethyl groups onto an aromatic core, leveraging classical organic reactions.

Strategies from Ortho-Substituted Aromatic Precursors

A common strategy for the synthesis of (2-Amino-6-fluorophenyl)methanol involves the utilization of appropriately substituted ortho-aromatic precursors. One such precursor is 2-amino-6-fluorobenzoic acid. This intermediate can be subjected to reduction of the carboxylic acid functionality to afford the desired benzyl alcohol. The synthesis of 2-amino-6-fluorobenzoic acid itself can be achieved through methods such as the reduction of 6-fluoro-2-nitrobenzoic acid or the oxidative cleavage of 4-fluoroindigo researchgate.net.

Another approach begins with ortho-halogenated precursors. For instance, 2-chloro-6-fluorotoluene can be oxidized to 2-chloro-6-fluorobenzaldehyde, which then serves as a versatile intermediate wikipedia.orggoogle.com. Subsequent reduction of the aldehyde and amination of the chloro-substituent would lead to the target molecule. Similarly, 2,6-difluorobenzonitrile can be a starting point, where one fluorine atom is displaced by an amino group, followed by reduction of the nitrile to an aminomethyl group, which is then converted to the hydroxymethyl group google.com.

The use of directing groups to control the regioselectivity of functionalization on the aromatic ring is a key aspect of these strategies. For example, the synthesis of ortho-trifluoromethoxylated aniline derivatives has been achieved through a two-step sequence involving O-trifluoromethylation of an N-aryl-N-hydroxyacetamide followed by a thermally induced intramolecular OCF3-migration, showcasing a method for ortho-functionalization jove.comnih.gov.

| Precursor | Key Transformations | Target Intermediate |

| 6-Fluoro-2-nitrobenzoic acid | Reduction of nitro group | 2-Amino-6-fluorobenzoic acid |

| 4-Fluoroindigo | Oxidative cleavage | 2-Amino-6-fluorobenzoic acid |

| 2-Chloro-6-fluorotoluene | Oxidation of methyl group | 2-Chloro-6-fluorobenzaldehyde |

| 2,6-Difluorobenzonitrile | Nucleophilic aromatic substitution, Nitrile reduction | 2-Amino-6-fluorobenzylamine |

Regioselective Introduction of the Fluorine Atom

The regioselective installation of a fluorine atom at the ortho-position to an amino group is a critical step in the synthesis of this compound. Direct C-H fluorination of anilines can be challenging due to the directing effects of the amino group. However, the use of protecting groups and specific fluorinating agents can achieve the desired regioselectivity. For instance, copper-catalyzed ortho-halogenation of protected anilines has been demonstrated, providing a potential route to ortho-fluoroanilines rsc.org.

Organocatalytic methods have also been developed for the ortho-chlorination of anilines using a secondary ammonium (B1175870) salt, a strategy that could potentially be adapted for fluorination researchgate.net. Furthermore, transition-metal-catalyzed approaches, such as palladium-catalyzed C-H fluorination of benzylamine derivatives bearing a directing group, offer a pathway to introduce fluorine at the desired position nih.gov.

Formation of the Hydroxymethyl Moiety

The final step in many synthetic routes to this compound is the formation of the hydroxymethyl group. This is most commonly achieved through the reduction of a corresponding carboxylic acid or aldehyde. For example, 2-amino-6-fluorobenzoic acid can be reduced to the target benzyl alcohol. Various reducing agents can be employed for this transformation, with catalyst systems like Pt/SnO2 showing high selectivity for the hydrogenation of benzoic acid to benzyl alcohol qub.ac.uk.

Alternatively, if the synthesis proceeds via a benzaldehyde intermediate, such as 2-amino-6-fluorobenzaldehyde, a simple reduction using agents like sodium borohydride would yield the desired product. The synthesis of 2-amino-substituted benzaldehyde compounds can be accomplished through a multi-step process involving acetal protection, lithiation, azidation, amination, and subsequent deprotection googleapis.com.

Advanced Catalytic Approaches in the Synthesis of Fluorinated Aminobenzyl Systems

Modern synthetic chemistry has seen a surge in the development of catalytic methods that offer more direct and atom-economical routes to complex molecules. These approaches are increasingly being applied to the synthesis of fluorinated aminobenzyl systems.

Transition Metal-Catalyzed Cross-Coupling Reactions for Carbon-Heteroatom Bond Formation

Transition metal catalysis provides powerful tools for the formation of carbon-nitrogen and carbon-fluorine bonds, which are central to the synthesis of this compound. For instance, palladium- and copper-catalyzed C-H amination reactions allow for the direct introduction of an amino group onto an aromatic ring, potentially at the ortho-position to a directing group acs.orgrsc.org. The use of a free-amine directing group in transition-metal-catalyzed C-H activation has also been explored for the synthesis of biaryl frameworks, a strategy that could be adapted for intramolecular amination nih.gov.

The synthesis of ortho-fluoro anilines can be achieved through transition-metal-catalyzed reactions. For example, the catalytic hydrogenation of fluorinated nitrated benzene (B151609) compounds can lead to the corresponding anilines google.com. Additionally, methods for the synthesis of m-fluoroaniline from m-chloroaniline via a Schiemann reaction followed by amination using a copper catalyst have been reported, showcasing the utility of transition metals in C-F and C-N bond formation google.com.

| Catalytic Reaction | Metal Catalyst | Key Bond Formation | Relevance to Synthesis |

| C-H Amination | Copper, Palladium | C-N | Direct introduction of the amino group. |

| Hydrogenation | Palladium | N/A (reduction) | Formation of aniline from nitro precursor. |

| Amination of Aryl Halides | Copper | C-N | Introduction of the amino group. |

N-Heterocyclic Carbene (NHC)-Catalyzed Transformations

N-Heterocyclic carbenes (NHCs) have emerged as versatile organocatalysts capable of mediating a wide range of transformations. In the context of synthesizing fluorinated aminobenzyl systems, NHCs can be employed in several key steps. Recent advances have demonstrated the utility of NHCs in catalyzing fluorination and fluoroalkylation reactions rsc.orgresearchgate.net.

Furthermore, NHC-catalyzed umpolung of aldehydes allows for the synthesis of various carbonyl compounds. For example, an NHC-catalyzed nucleophilic aromatic substitution reaction has been developed for the synthesis of perfluorinated diarylmethanones from aromatic aldehydes and perfluoroarenes acs.org. This type of reactivity could potentially be harnessed to construct the carbon skeleton of fluorinated benzyl alcohols. The modulation of NHC catalysis with fluorine substitution on the catalyst itself has also been explored, which can influence the stereochemical outcome of reactions beilstein-journals.orgman.ac.uk.

Multicomponent Reaction Strategies for Analogous Scaffolds

Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product that contains all or most of the atoms of the starting materials, have emerged as powerful tools for the rapid generation of molecular diversity. beilstein-journals.orgnih.gov These reactions are characterized by their high atom economy, efficiency in bond formation, and often, the cost-effectiveness of product purification. beilstein-journals.org

Several MCRs have been employed to construct heterocyclic scaffolds that are structurally analogous to the core of this compound. For instance, the Ugi four-component reaction (Ugi-4CR) is a versatile MCR that can be used to synthesize a wide variety of α-acylamino carboxamides. nih.gov By carefully selecting the starting amine, carbonyl compound, carboxylic acid, and isocyanide, complex molecular architectures can be assembled in a single step. The initial product of an MCR can be viewed as a synthetic hub that can be further elaborated to generate a vast diversity of novel cyclic or acyclic scaffolds through secondary transformations. nih.gov A common strategy is the Ugi-Deprotection-Cyclization (UDC) approach, which has been used to synthesize various benzodiazepine derivatives. beilstein-journals.org

Another relevant MCR is the Povarov reaction, which is a [4+2] cycloaddition used for the synthesis of tetrahydroquinolines. This reaction typically involves an aniline, a benzaldehyde, and a dienophile. The synthesis of EMD534085, a complex molecule, utilizes a Povarov reaction in its initial steps. nih.gov Furthermore, the Groebke–Blackburn–Bienaymé three-component reaction (GBB-3CR) of an aminopyridine, an aldehyde, and an isocyanide has been used to synthesize imidazo[1,2-a]pyridine-based inhibitors. frontiersin.org

A tandem oxidation process coupled with a multicomponent reaction has been developed for the synthesis of 2-amino-3-cyano-4H-chromenes starting from alcohols. In this process, a multifunctional heterogeneous catalyst first catalyzes the oxidation of the alcohol to an aldehyde, which then undergoes a condensation reaction with malononitrile and a β-dicarbonyl compound or a related active methylene (B1212753) compound. nih.gov

One-pot reactions, where sequential reactions are carried out in a single reactor, offer significant advantages in terms of efficiency, reduced waste generation, and operational simplicity. Several one-pot condensation and cyclization protocols have been developed for the synthesis of heterocyclic systems related to the this compound scaffold.

Visible-light-mediated oxidative cyclization of 2-aminobenzyl alcohols with secondary alcohols has been demonstrated to produce quinolines at room temperature. acs.org This method employs an organic small-molecule catalyst and an oxidant to achieve the desired transformation. acs.org Another example is the one-pot synthesis of epoxides from commercially available benzyl alcohols and aldehydes, which proceeds through the in situ generation of sulfonium salts. beilstein-journals.org

The synthesis of highly substituted 6-amino-2-pyridone-3,5-dicarbonitriles has been achieved through a one-pot, two-step catalytic process. dundee.ac.uk This reaction involves the initial formation of a p-tolylidenemalononitrile intermediate, followed by reaction with an N-benzyl-2-cyanoacetamide in the presence of a natural product-derived catalyst. dundee.ac.uk Such strategies, which avoid the isolation of intermediates, are highly desirable from a process chemistry perspective.

Chemoenzymatic and Biocatalytic Synthesis Routes to Structurally Related Amino Alcohols

The demand for enantiomerically pure chiral amino alcohols as building blocks for pharmaceuticals and as chiral auxiliaries has driven the development of chemoenzymatic and biocatalytic synthetic routes. nih.govnih.gov These methods offer several advantages over traditional chemical synthesis, including high stereoselectivity, mild reaction conditions, and the avoidance of protecting group manipulations. nih.gov

A variety of enzymes have been successfully employed for the synthesis of chiral amino alcohols. For instance, enzymatic cascade reactions have been developed to synthesize chiral amino alcohols from L-lysine. nih.gov This protocol combines two chemical reactions that are difficult to perform using conventional organic synthesis. nih.gov Engineered amine dehydrogenases (AmDHs) have been utilized for the one-step synthesis of chiral amino alcohols via the asymmetric reductive amination of α-hydroxy ketones. frontiersin.org This approach uses ammonia as the sole amino donor under mild conditions. frontiersin.org

The coupling of transketolase and transaminase-catalyzed reactions in a cascading continuous-flow microreactor system has been shown to be an effective method for the synthesis of chiral amino-alcohols. nih.gov This system allows for the overcoming of inhibitory effects and increases the activity per unit volume by compartmentalizing the reactions. nih.gov Other enzymes that have been used for the synthesis of chiral amino alcohols include imine reductases, amino acid dehydrogenases, lyases, and monoamine oxidases. nih.gov Biocatalysis is a well-established technology that enables clean and straightforward stereoselective transformations under mild reaction conditions. nih.gov

Table 1: Examples of Biocatalytic Approaches to Chiral Amino Alcohols

| Enzyme Class | Reaction Type | Starting Material Example | Product Type | Reference |

|---|---|---|---|---|

| Dioxygenases/Decarboxylases | Cascade Reaction | L-lysine | Chiral Amino Alcohols | nih.gov |

| Transketolase/Transaminase | Coupled Cascade | Non-chiral starting materials | (2S,3R)‐2‐amino‐1,3,4‐butanetriol | nih.gov |

| Amine Dehydrogenase (engineered) | Asymmetric Reductive Amination | α-hydroxy ketones | Chiral Amino Alcohols | frontiersin.org |

| Hydrolases/Oxidoreductases/Lyases | Various | Various | Chiral Amines and Amino Acids | nih.gov |

Green Chemistry Principles Applied to the Synthesis of this compound

The principles of green chemistry are increasingly being integrated into synthetic methodologies to minimize environmental impact and enhance sustainability. nih.gov The synthesis of this compound and its analogues can benefit from the application of these principles, including the use of solvent-free conditions, reusable catalysts, and electrochemical methods.

Solvent-free reactions, or solid-state reactions, offer significant environmental benefits by eliminating the use of often hazardous and volatile organic solvents. A multicomponent tandem oxidation process for the synthesis of 2-amino-3-cyano-4H-chromenes from alcohols has been successfully carried out under solvent-free conditions. nih.gov This approach not only reduces waste but can also lead to improved reaction rates and selectivities.

The development of reusable and heterogeneous catalysts is a cornerstone of green chemistry, as it simplifies product purification and reduces catalyst waste. Gold-based heterogeneous catalysts have been investigated for the oxidation of amino alcohols. mdpi.com While the presence of the amino group can affect the catalyst's durability, gold catalysts have shown more resistance to deactivation compared to platinum or palladium catalysts. mdpi.com

A novel base-metal multifunctional nanomagnetic catalyst has been developed for the synthesis of 2-amino-3-cyano-4H-chromenes. nih.gov The magnetic nature of the catalyst allows for its easy recovery using an external magnetic field, and it has been shown to be reusable for several successive runs with insignificant loss of activity. nih.gov Similarly, heterogeneous reusable catalysts have been employed for the one-pot, four-component synthesis of 1,4-dihydropyrano[2,3-c]pyrazoles. researchgate.net

Electrochemical synthesis has emerged as a green and versatile tool in organic chemistry, often allowing for reactions to be carried out under mild, metal- and oxidant-free conditions. nih.govacs.org The electrochemical reduction of aromatic carboxylic acids to their corresponding benzyl alcohols is a particularly relevant transformation for the synthesis of this compound and its analogues.

The electrochemical reduction of o-aminobenzoic acid to o-aminobenzyl alcohol has been successfully demonstrated. google.comorgsyn.org This process can be carried out in an aqueous acidic solution in a diaphragm-less cell. google.com The use of an anode material with a low oxygen overvoltage is crucial for achieving high yields. google.com Similarly, the electrochemical reduction of fluorinated aromatic carboxylic acids has been studied, with the reaction outcome being dependent on the cathode potential, acidity, and electrolyte composition. rsc.org An eco-friendly electrochemical synthesis of p-aminobenzyl alcohol has also been reported. researchgate.net

Furthermore, 2-aminobenzyl alcohols themselves are valuable starting materials in electrochemical synthesis. For example, an efficient electrochemical method for the synthesis of 2-amino-1,3-benzoxazine derivatives has been developed via the tetrabutylammonium iodide-mediated desulfurative cyclization of isothiocyanates and 2-aminobenzyl alcohols. nih.govacs.org This strategy highlights the potential for further functionalization of the target molecule using electrochemical methods.

Table 2: Summary of Electrochemical Reduction of Substituted Benzoic Acids

| Starting Material | Product | Key Reaction Conditions | Yield | Reference |

|---|---|---|---|---|

| o-Aminobenzoic acid | o-Aminobenzyl alcohol | Aqueous acidic solution, diaphragm-less cell | 81.2% | google.com |

| p-Nitrobenzaldehyde | p-Aminobenzyl alcohol | Aqueous methanolic solution, controlled current | - | researchgate.net |

| Anthranilic acid | o-Aminobenzyl alcohol | Lead cathode, sulfuric acid electrolyte | - | orgsyn.org |

| Pentafluorobenzoic acid | 2,3,5,6-tetrafluorobenzyl alcohol/pentafluorobenzyl alcohol | Varied cathode potential and acidity | Good | rsc.org |

Reactivity and Transformational Chemistry of 2 Amino 6 Fluorophenyl Methanol

Chemical Transformations Involving the Hydroxyl Moiety

The hydroxyl group in (2-Amino-6-fluorophenyl)methanol, being a primary alcohol, can undergo a variety of chemical transformations, including nucleophilic substitution, activation, and oxidation.

Nucleophilic Substitution Reactions with Mechanistic Considerations

Direct nucleophilic substitution of the hydroxyl group is generally challenging as the hydroxide (B78521) ion (OH⁻) is a poor leaving group. libretexts.org To facilitate substitution, the hydroxyl group must first be converted into a better leaving group. One common strategy is to perform the reaction in a strong acid, which protonates the hydroxyl group to form an oxonium ion (-OH₂⁺). libretexts.org This species can then be displaced by a nucleophile. For primary alcohols like this compound, this substitution typically proceeds through an Sₙ2 mechanism. libretexts.org

The general mechanism involves:

Protonation of the hydroxyl group: The alcohol oxygen attacks a proton (H⁺) from a strong acid to form a good leaving group, water (H₂O).

Nucleophilic attack: A nucleophile (Nu⁻) attacks the electrophilic carbon atom bearing the protonated hydroxyl group, leading to the displacement of the water molecule and the formation of the substituted product.

Recent advancements have explored mechanochemical methods for the nucleophilic substitution of alcohols, which can proceed via isouronium intermediates, offering a solvent-free alternative. nih.gov

Activation Strategies for the Hydroxyl Group (e.g., Tosylation, Triflation)

To avoid the use of strong acids and to create a more versatile intermediate for nucleophilic substitution, the hydroxyl group can be activated by converting it into a sulfonate ester, such as a tosylate or triflate. These are excellent leaving groups, readily displaced by a wide range of nucleophiles.

Tosylation: The reaction of this compound with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) results in the formation of the corresponding tosylate. The tosyl group is a good leaving group, facilitating subsequent Sₙ2 reactions. wikipedia.org

Triflation: For even greater reactivity, the hydroxyl group can be converted to a triflate (-OTf) using trifluoromethanesulfonyl anhydride (B1165640) (Tf₂O) or triflic chloride. Triflates are among the best leaving groups, and their derivatives are highly reactive towards nucleophilic displacement. Alkyl triflates can be used in alkylation reactions. fu-berlin.de

Table 1: Common Activating Groups for the Hydroxyl Moiety

| Activating Group | Reagent | Leaving Group |

| Tosylate (Ts) | p-Toluenesulfonyl chloride (TsCl) | TsO⁻ |

| Mesylate (Ms) | Methanesulfonyl chloride (MsCl) | MsO⁻ |

| Triflate (Tf) | Trifluoromethanesulfonyl anhydride (Tf₂O) | TfO⁻ |

Oxidation Reactions to Corresponding Carbonyl Compounds

The primary alcohol functionality of this compound can be oxidized to the corresponding aldehyde (2-amino-6-fluorobenzaldehyde) or carboxylic acid (2-amino-6-fluorobenzoic acid), depending on the oxidizing agent and reaction conditions.

Oxidation to Aldehyde: Selective oxidation to the aldehyde can be achieved using mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP). These reagents are known to oxidize primary alcohols to aldehydes without further oxidation to the carboxylic acid.

Oxidation to Carboxylic Acid: Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), will typically oxidize the primary alcohol all the way to the carboxylic acid. The synthesis of 2-amino-6-fluorobenzoic acid has been reported through the reduction of the corresponding nitro compound, 2-nitro-6-fluorobenzoic acid, using iron powder and ammonium (B1175870) chloride. guidechem.com This suggests that the oxidation of the amino alcohol to the amino acid is a feasible transformation.

Reactions at the Primary Amino Group

The primary amino group in this compound is nucleophilic and can readily participate in a variety of reactions, including derivatization and condensation.

Derivatization Reactions for Selective Functionalization (e.g., Alkylation, Acylation)

The reactivity of the amino group allows for its selective functionalization through alkylation and acylation reactions.

Alkylation: The amino group can be alkylated using alkyl halides. However, polyalkylation is a common issue as the resulting secondary amine is often more nucleophilic than the primary amine. youtube.com To achieve mono-alkylation, specific strategies such as reductive amination or the use of a large excess of the amine may be employed. Chemoselective N-alkylation of amino alcohols using alcohols as alkylating agents under mild conditions has also been reported. rsc.org

Acylation: The amino group readily reacts with acylating agents like acyl chlorides or anhydrides to form amides. This reaction is generally very efficient. To selectively acylate the amino group in the presence of the hydroxyl group, the reaction can be carried out under standard conditions, as the amine is typically more nucleophilic than the alcohol. Conversely, chemoselective O-acylation of the hydroxyl group can be achieved under acidic conditions, where the amino group is protonated and thus less reactive. nih.gov Friedel-Crafts acylation reactions using α-amino acid derivatives as acyl donors have also been explored. nih.gov

Table 2: Common Derivatization Reactions of the Amino Group

| Reaction | Reagent | Functional Group Formed |

| Alkylation | Alkyl Halide (R-X) | Secondary/Tertiary Amine |

| Acylation | Acyl Chloride (RCOCl) | Amide |

| Sulfonylation | Sulfonyl Chloride (RSO₂Cl) | Sulfonamide |

Condensation Reactions with Carbonyl Compounds

The primary amino group of this compound can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. nih.govresearchgate.netnih.govamazonaws.comresearchgate.net This reaction typically occurs under acidic or basic catalysis and involves the formation of a carbinolamine intermediate followed by the elimination of a water molecule.

The general reaction is as follows: R-CHO + H₂N-Ar → R-CH=N-Ar + H₂O (Aldehyde) + (this compound) → (Schiff base) + (Water)

These Schiff bases are versatile intermediates in organic synthesis and can be used in a variety of subsequent transformations, including reduction to secondary amines or as ligands in coordination chemistry. The synthesis of Schiff bases from 2-aminophenol (B121084) and various benzaldehydes has been extensively studied. researchgate.netamazonaws.comresearchgate.net

Electrophilic and Nucleophilic Aromatic Substitution on the Fluorinated Phenyl Ring

The reactivity of the phenyl ring in this compound towards aromatic substitution reactions is intricately governed by the electronic and steric interplay of its three substituents: the amino (-NH2), fluoro (-F), and hydroxymethyl (-CH2OH) groups. These substituents collectively influence the electron density distribution within the aromatic system, thereby dictating the feasibility and regioselectivity of both electrophilic and nucleophilic attacks.

Impact of Fluorine and Amino/Hydroxyl Substitution on Ring Reactivity

The reactivity of the benzene (B151609) ring in this compound is a result of the cumulative effects of its substituents. The amino group is a powerful activating group, while the fluorine atom and the hydroxymethyl group are generally considered to be deactivating.

The amino group (-NH2) is a strong activating group and an ortho, para-director in electrophilic aromatic substitution (EAS) reactions. byjus.comlibretexts.org This is due to its significant +M (mesomeric or resonance) effect, where the lone pair of electrons on the nitrogen atom is delocalized into the benzene ring, increasing the electron density at the ortho and para positions. byjus.com This increased nucleophilicity makes the ring more susceptible to attack by electrophiles. However, under strongly acidic conditions, the amino group can be protonated to form the anilinium ion (-NH3+), which is a strongly deactivating and meta-directing group due to its powerful -I (inductive) effect. byjus.comchemistrysteps.com

The fluorine atom (-F) exhibits a dual electronic effect. It has a strong -I effect due to its high electronegativity, which withdraws electron density from the ring and deactivates it towards EAS. nih.gov Conversely, it has a +M effect, donating electron density through its lone pairs. While the inductive effect of halogens generally outweighs their resonance effect, making them deactivators, they are still ortho, para-directing because the resonance effect preferentially stabilizes the intermediates of ortho and para attack. researchgate.net Among the halogens, fluorine's resonance effect is relatively weak, but its inductive effect is the strongest. nih.gov

The hydroxymethyl group (-CH2OH) is generally considered to be a weakly deactivating group. The oxygen atom is electron-withdrawing, but this effect is transmitted through a methylene (B1212753) (-CH2-) spacer, diminishing its impact on the aromatic ring compared to a directly attached hydroxyl group.

The net effect of these three substituents on the reactivity of the phenyl ring in this compound is a complex balance of these activating and deactivating influences. The powerful activating effect of the amino group is expected to be tempered by the deactivating effects of the fluorine and hydroxymethyl groups.

In the context of nucleophilic aromatic substitution (NAS) , the roles of the substituents are reversed. Electron-withdrawing groups facilitate NAS by stabilizing the negatively charged Meisenheimer intermediate. masterorganicchemistry.comwikipedia.org Therefore, the strongly electronegative fluorine atom makes the ring more susceptible to nucleophilic attack, particularly at the carbon to which it is attached and the positions ortho and para to it. masterorganicchemistry.comyoutube.com The amino group, being electron-donating, would generally disfavor NAS.

The regioselectivity of substitution reactions on this compound is directed by the interplay of these electronic effects and steric hindrance. For electrophilic substitution, the powerful ortho, para-directing influence of the amino group is the dominant factor. The available positions for substitution are C3, C4, and C5. The amino group directs towards C3 (ortho) and C5 (para). The fluorine atom also directs ortho and para, which corresponds to C3 and C5 relative to its position. Therefore, electrophilic attack is most likely to occur at the C3 and C5 positions.

Stereoelectronic Effects of Ortho-Fluorine on Reaction Pathways

The presence of a fluorine atom ortho to the amino group introduces specific stereoelectronic effects that can significantly influence the reaction pathways of both electrophilic and nucleophilic aromatic substitutions.

In electrophilic aromatic substitution , the ortho-fluorine atom can exert both steric and electronic effects. Sterically, the fluorine atom is relatively small, so it may not significantly hinder the approach of an electrophile to the adjacent C3 position. Electronically, the strong -I effect of the fluorine atom deactivates the adjacent C3 position, making it less favorable for electrophilic attack compared to the C5 position, which is only influenced by the deactivating effect of the fluorine at a greater distance.

A key stereoelectronic interaction is the potential for hydrogen bonding between the amino group and the ortho-fluorine atom. This intramolecular hydrogen bond can influence the conformation of the amino group and its interaction with the aromatic π-system, potentially modulating its activating and directing effects.

In nucleophilic aromatic substitution , the ortho-fluorine atom plays a crucial role. The electron-withdrawing nature of fluorine activates the ring for nucleophilic attack. In reactions where fluoride (B91410) is the leaving group, its departure is facilitated by the presence of other electron-withdrawing groups that can stabilize the transition state. The ability of the ortho-amino group to stabilize the intermediate through hydrogen bonding or by participating in the delocalization of the negative charge can also influence the reaction rate and pathway.

For instance, in the substitution of the fluorine atom, a nucleophile attacking the C6 position would generate a Meisenheimer-like intermediate. The stability of this intermediate is critical to the reaction's feasibility. The ortho-amino group can potentially stabilize this intermediate through hydrogen bonding with the incoming nucleophile or by delocalizing the negative charge.

2 Amino 6 Fluorophenyl Methanol As a Versatile Synthetic Intermediate and Building Block

Precursor for Diverse N-Heterocyclic Compounds

The presence of ortho-disposed amino and hydroxymethyl groups in (2-Amino-6-fluorophenyl)methanol makes it an attractive starting material for the synthesis of various fused nitrogen-containing heterocyclic systems. The fluorine atom can also influence the reactivity and properties of the resulting molecules.

While direct synthesis of indoles from this compound is not extensively documented, the analogous reactivity of ortho-aminobenzyl alcohols suggests its potential. For instance, a Brønsted acid-catalyzed one-pot synthesis of indoles has been developed from o-aminobenzyl alcohols and furans. This method proceeds through the in situ formation of an aminobenzylfuran intermediate, followed by its recyclization to form the indole core nih.govacs.org. It is conceivable that this compound could undergo a similar transformation to yield fluorinated indole derivatives.

The synthesis of benzoxazine frameworks from ortho-amino benzyl alcohols has been reported. For example, grinding 2-aminobenzyl alcohol with various benzaldehyde derivatives in the presence of a catalytic amount of acetic acid provides a rapid and efficient route to 3,1-benzoxazines researchgate.net. This solvent-free approach offers high yields and purity. Given this precedent, this compound could be a suitable precursor for the synthesis of fluorinated benzoxazine derivatives.

The synthesis of pyrimidine derivatives typically involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine, urea, or guanidine derivative bu.edu.egorientjchem.org. While there is no direct literature on the use of this compound for pyrimidine synthesis, its amino group could potentially be incorporated into a pyrimidine ring through a multi-step sequence. For instance, the amino group could be transformed into a urea or guanidine functionality, which could then undergo cyclization with a suitable three-carbon component.

Similarly, the synthesis of naphthyridine derivatives often involves the Friedländer annulation or related strategies, which typically require an ortho-aminoaryl aldehyde or ketone nih.govresearchgate.net. The hydroxymethyl group of this compound could potentially be oxidized to an aldehyde to generate a suitable precursor for naphthyridine synthesis. However, this remains an area that requires further investigation.

The synthesis of chromene derivatives often starts from salicylaldehydes (ortho-hydroxybenzaldehydes) organic-chemistry.org. While this compound possesses an amino group instead of a hydroxyl group ortho to the functionalized carbon, it is conceivable that it could be a precursor for related nitrogen-containing heterocycles. For instance, a reaction analogous to the synthesis of 2H-chromenes from o-hydroxybenzyl alcohols and alkynyl thioethers could potentially be explored nih.gov.

The synthesis of pyran derivatives is broad, and specific applications of ortho-aminobenzyl alcohols in this area are not well-documented. However, the fundamental reactivity of the amino and alcohol groups could be exploited in multi-component reactions to build pyran-containing fused systems.

The synthesis of quinazolines from ortho-aminobenzyl alcohols is a well-established transformation. Various catalytic systems, including those based on manganese and iron, have been developed for the acceptorless dehydrogenative coupling of 2-aminobenzyl alcohols with amides or nitriles to afford quinazolines nih.govacs.org. These methods are atom-economical and environmentally friendly. For example, a manganese-catalyzed reaction between 2-aminobenzyl alcohol and various nitriles yields the corresponding quinazoline derivatives in good yields acs.org.

Furthermore, a metal-free approach using a salicylic acid-catalyzed oxidation system allows for the synthesis of 2-substituted quinazolines from o-aminobenzylamines, which can be derived from the corresponding alcohols nih.gov. Given these established methods, this compound is expected to be a viable precursor for the synthesis of a range of 6-fluoroquinazoline derivatives.

Table 1: Examples of Quinazoline Synthesis from ortho-Aminobenzyl Alcohol Derivatives

| Entry | ortho-Aminobenzyl Alcohol Derivative | Reagent | Catalyst/Conditions | Product | Yield (%) | Reference |

| 1 | 2-Aminobenzyl alcohol | Benzonitrile | Mn(I) pincer complex | 2-Phenylquinazoline | 85 | acs.org |

| 2 | 2-Aminobenzyl alcohol | 4-Methylbenzonitrile | Mn(I) pincer complex | 2-(p-Tolyl)quinazoline | 82 | acs.org |

| 3 | 2-Aminobenzyl alcohol | 4-Methoxybenzonitrile | Mn(I) pincer complex | 2-(4-Methoxyphenyl)quinazoline | 78 | acs.org |

| 4 | 2-Aminobenzylamine | Benzylamine | Salicylic acid, BF3·Et2O, DMSO, O2 | 2-Phenylquinazoline | 64 | nih.gov |

| 5 | 2-Aminobenzyl alcohol | Benzamide | Mn(I) pincer complex | 2-Phenylquinazoline | 81 | nih.gov |

Application in Coordination Chemistry as a Ligand Precursor

The amino and hydroxyl groups of this compound provide potential coordination sites for metal ions, making it a candidate as a precursor for the synthesis of polydentate ligands. While the coordination chemistry of this compound itself is not widely reported, the related ligand 1,4-bis(o-aminobenzyl)-1,4-diazacyclohexane has been shown to form stable complexes with Ni(II), Cu(II), and Pd(II) rsc.org. The amino groups of the o-aminobenzyl moieties are involved in the coordination to the metal centers in these complexes. This suggests that the amino group of this compound could similarly act as a donor in coordination complexes. The fluorine substituent may also influence the electronic properties of the ligand and the stability of the resulting metal complexes.

Role in the Synthesis of Chiral Compounds

Chiral amino alcohols are valuable building blocks in asymmetric synthesis and are present in many pharmaceutical compounds acs.orgwestlake.edu.cnfrontiersin.org. This compound is a chiral molecule, and its enantiomers could serve as precursors for the synthesis of other chiral molecules. While specific applications of enantiomerically pure this compound in asymmetric synthesis are not well-documented, the general importance of chiral amino alcohols is widely recognized. For example, chiral 1,2-amino alcohols are synthesized using methods like asymmetric transfer hydrogenation of α-ketoamines acs.org. The development of methods to resolve the enantiomers of this compound or to synthesize it in an enantiomerically pure form would open avenues for its use in the synthesis of chiral drugs and other bioactive molecules. The presence of the fluorine atom could also introduce unique properties to the resulting chiral compounds beilstein-journals.orgcuny.edursc.org.

Precursor for Chiral Ligands and Auxiliaries

The strategic placement of functional groups in this compound allows for its derivatization into a range of chiral ligands and auxiliaries. The amino and hydroxyl moieties can be readily functionalized to introduce chirality and to coordinate with metal centers, a key feature for many catalytic applications. The fluorine atom, with its distinct electronic properties, can influence the steric and electronic environment of the resulting ligand, potentially enhancing stereocontrol in catalytic reactions.

While specific, widely-commercialized chiral ligands directly derived from this compound are not yet extensively documented in publicly available research, the fundamental structure is analogous to precursors of well-established ligand classes. For instance, amino alcohols are known precursors to a variety of chiral ligands, including oxazolines and phosphine-amino alcohol ligands, which have proven effective in a multitude of asymmetric transformations. The fluorinated phenyl backbone of this compound offers a unique platform for creating novel analogs of these existing ligand families.

The synthesis of such ligands would typically involve the protection of one of the functional groups, followed by reaction at the other to introduce a chiral element or a coordinating group. Subsequent deprotection and further modification can then lead to the final ligand structure. The inherent chirality can be introduced from a chiral starting material or through resolution of a racemic mixture of a derivative.

Table 1: Potential Chiral Ligand Scaffolds from this compound

| Ligand Class | Potential Synthetic Approach | Key Features |

| Chiral Oxazolines | Cyclization of an N-acylated derivative with a chiral source. | Rigid structure, effective in various metal-catalyzed reactions. |

| Phosphine-Amino Alcohol Ligands | Reaction of the amino or hydroxyl group with a phosphine-containing moiety. | Bidentate coordination, useful in hydrogenation and cross-coupling reactions. |

| Chiral Schiff Base Ligands | Condensation of the amino group with a chiral aldehyde or ketone. | Versatile for metal complexation, applied in various catalytic transformations. |

Integration into Asymmetric Catalysis Methodologies

The potential for ligands and auxiliaries derived from this compound to be integrated into asymmetric catalysis is significant. The tailored electronic and steric properties imparted by the fluorinated aminophenylmethanol backbone could lead to catalysts with improved activity, selectivity, and stability.

Asymmetric catalysis relies on the transfer of chirality from a catalyst to a substrate, and the design of the chiral ligand is paramount to achieving high enantioselectivity. Ligands derived from this compound could be employed in a variety of metal-catalyzed reactions.

Table 2: Potential Applications in Asymmetric Catalysis

| Reaction Type | Metal Catalyst | Role of Ligand | Potential Outcome |

| Asymmetric Hydrogenation | Rhodium, Ruthenium, Iridium | Creation of a chiral environment around the metal center. | Enantioselective reduction of prochiral olefins and ketones. |

| Asymmetric Cross-Coupling | Palladium, Nickel, Copper | Control of the stereochemistry at the newly formed C-C bond. | Synthesis of chiral biaryls and other coupled products. |

| Asymmetric Aldol Reactions | Lewis Acids (e.g., Ti, Sn) | Formation of a chiral complex to control the facial selectivity of the enolate addition. | Enantioselective synthesis of β-hydroxy carbonyl compounds. |

| Asymmetric Michael Additions | Various Metals | Control of the stereoselective addition of nucleophiles to α,β-unsaturated compounds. | Formation of chiral 1,5-dicarbonyl compounds. |

Detailed research findings on the specific performance of catalysts bearing ligands derived from this compound are currently limited in peer-reviewed literature. However, based on the known principles of asymmetric catalysis and ligand design, it is a promising area for future investigation. The development of novel, efficient, and selective catalysts is a continuous effort in organic synthesis, and the exploration of new ligand scaffolds, such as those accessible from this compound, is a critical aspect of this endeavor. Further research is necessary to synthesize and evaluate these potential chiral ligands and to fully realize their utility in asymmetric catalysis.

Future Perspectives and Research Challenges in 2 Amino 6 Fluorophenyl Methanol Chemistry

Development of Novel and Highly Efficient Synthetic Methodologies

While the reduction of 2-amino-6-fluorobenzoic acid with reagents like lithium aluminum hydride represents a foundational approach to synthesizing (2-Amino-6-fluorophenyl)methanol, the future of its production lies in the development of more efficient, scalable, and sustainable methods. A key challenge is to devise synthetic routes that offer high yields and purity while minimizing waste and harsh reaction conditions.

Future research should focus on catalytic methodologies. For instance, the direct C-H hydroxymethylation of 2-fluoroaniline, while challenging due to regioselectivity, could offer a more atom-economical approach. Another promising avenue is the development of one-pot tandem reactions, perhaps starting from readily available nitroaromatics, that combine reduction and functionalization steps. The exploration of biocatalysis, using engineered enzymes, could also provide a green and highly selective route to this and related chiral aminobenzyl alcohols.

Table 1: Potential Novel Synthetic Methodologies for this compound

| Methodology | Potential Advantages | Key Research Challenges |

| Catalytic C-H Hydroxymethylation | High atom economy, reduced waste | Achieving high regioselectivity, catalyst stability and turnover |

| One-Pot Tandem Reactions | Increased efficiency, reduced purification steps | Compatibility of reagents and catalysts, control of side reactions |

| Biocatalytic Synthesis | High enantioselectivity, mild reaction conditions | Enzyme discovery and engineering, substrate scope limitations |

| Flow Chemistry Synthesis | Improved safety and scalability, precise reaction control | Reactor design and optimization, catalyst immobilization |

Exploration of Unprecedented Reactivity Modes and Selective Derivatization Strategies

The unique substitution pattern of this compound, with an amino group and a fluorine atom ortho to the hydroxymethyl group, suggests a rich and complex reactivity profile that is yet to be fully explored. The interplay between these functional groups could lead to novel intramolecular cyclization reactions and selective derivatization strategies.

A primary research focus should be the selective functionalization of the amino and hydroxyl groups. Developing orthogonal protection-deprotection strategies will be crucial for its use as a versatile building block. Furthermore, the fluorine atom's influence on the nucleophilicity of the adjacent amino group and the acidity of the hydroxyl group warrants detailed investigation. This could be exploited for regioselective reactions that would be difficult to achieve with non-fluorinated analogs. The development of transition-metal-catalyzed cross-coupling reactions at the amino group or through C-H activation of the aromatic ring would significantly expand the synthetic utility of this compound.

Advancements in Computational Prediction and Rational Design of Reactions

Computational chemistry offers a powerful toolkit for predicting the reactivity and properties of this compound, thereby guiding experimental work and accelerating discovery. Density Functional Theory (DFT) calculations can be employed to understand the conformational preferences of the molecule, particularly the orientation of the hydroxymethyl group in relation to the ortho substituents. nih.gov This has implications for its reactivity and interactions with biological targets.

Future computational studies should focus on modeling reaction mechanisms, predicting the regioselectivity of derivatization reactions, and calculating the activation energies for potential novel cyclization pathways. Such in silico experiments can help to identify promising reaction conditions and catalysts before they are tested in the lab, saving time and resources. Moreover, computational screening of virtual libraries of derivatives of this compound could identify candidates with desirable electronic or photophysical properties for materials science applications.

Table 2: Key Areas for Computational Investigation of this compound

| Area of Investigation | Computational Method | Potential Insights |

| Conformational Analysis | DFT, Ab initio methods | Preferred geometries, intramolecular hydrogen bonding nih.gov |

| Reaction Mechanism Modeling | Transition State Theory, DFT | Activation barriers, regioselectivity, catalyst design |

| Prediction of Properties | QSAR, Molecular Dynamics | Electronic properties, solubility, potential biological activity |

| Virtual Screening | Docking, Pharmacophore modeling | Identification of potential protein targets and material applications |

Integration with Sustainable Chemical Practices and Technologies

The principles of green chemistry should be central to future research involving this compound. This includes the use of environmentally benign solvents, the development of catalytic reactions that minimize waste, and the exploration of renewable starting materials.

A significant challenge will be to replace traditional, stoichiometric reagents with catalytic alternatives. For example, developing catalytic acceptorless dehydrogenative coupling reactions using this compound as a substrate could provide a green route to valuable N-heterocycles. The use of mechanochemistry, or solvent-free reaction conditions, is another promising avenue for reducing the environmental impact of its synthesis and derivatization. Furthermore, exploring the use of biomass-derived platform chemicals as starting materials for the synthesis of the aromatic core would be a major step towards a more sustainable chemical industry.

Expanding Applications in the Synthesis of Precursors for Advanced Materials

The unique combination of functional groups and the presence of fluorine make this compound an attractive precursor for the synthesis of advanced materials with tailored properties. The amino and hydroxyl groups provide handles for polymerization and incorporation into larger molecular architectures.

Future research should investigate the use of this compound in the synthesis of fluorinated polymers, which are known for their high thermal stability, chemical resistance, and unique optical properties. It could also serve as a key building block for the synthesis of novel organic light-emitting diode (OLED) materials, where the fluorine substituent can be used to tune the emission wavelength and improve device efficiency. Additionally, its derivatives could be explored as components of liquid crystals or as functional coatings. The development of efficient and scalable synthetic routes to such materials will be a key challenge in realizing their potential.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.